molecular formula C25H22N2O4S B281306 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281306
M. Wt: 446.5 g/mol
InChI Key: PHKMCEMLUDZSGM-VYIQYICTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as OTAVA-BB 120670, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have potential uses in biochemical and physiological studies.

Scientific Research Applications

4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in scientific research. It has been found to have potential uses in the study of biochemical and physiological processes. Specifically, it has been studied for its effects on the activity of various enzymes, including proteases and kinases. It has also been studied for its potential as an inhibitor of tumor growth and metastasis.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by binding to the active site of enzymes and inhibiting their activity. It may also act by disrupting the function of cell signaling pathways that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases and kinases. It has also been found to inhibit the growth and metastasis of tumors in animal models. Additionally, it has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is that it has been found to be relatively non-toxic to cells. Additionally, it has been found to be stable under a wide range of conditions. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to study its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, it may be useful to investigate ways to improve the synthesis of this compound and to develop new methods for its use in scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-oxo-3-(4-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been described in several studies. One method involves the reaction of 3-(4-toluidino)-1(4H)-naphthalenone with ethyl 4-aminobenzenesulfonate in the presence of acetic anhydride and a catalyst. Another method involves the reaction of 3-(4-toluidino)-1(4H)-naphthalenone with ethyl 4-aminobenzenesulfonate in the presence of a base and a solvent. The yield of the compound varies depending on the method used, but it is typically in the range of 40-60%.

properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-4-ethoxy-N-[3-(4-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-3-31-19-12-14-20(15-13-19)32(29,30)27-23-16-24(26-18-10-8-17(2)9-11-18)25(28)22-7-5-4-6-21(22)23/h4-16,26H,3H2,1-2H3/b27-23-

InChI Key

PHKMCEMLUDZSGM-VYIQYICTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C

Origin of Product

United States

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